5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole
Description
Significance of 1,4,2-Dioxazoles as Heterocyclic Motifs in Organic Synthesis
Heterocyclic motifs are fundamental building blocks in the synthesis of complex organic molecules, including a wide array of pharmaceuticals, natural products, and functional materials. nih.gov The 1,4,2-dioxazole (B14750496) core is a valuable heterocyclic motif for several key reasons.
Primarily, 1,4,2-dioxazoles serve as efficient precursors to highly reactive N-acyl nitrene intermediates. rsc.orgresearchgate.net These species can be generated under mild conditions, often through thermal, photochemical, or metal-catalyzed decomposition of the dioxazole ring, which typically eliminates a ketone. rsc.orgresearchgate.net This reactivity makes them attractive and accessible alternatives to potentially hazardous acyl azides for nitrene transfer reactions. rsc.org
The ability to generate N-acyl nitrenoids has led to the extensive use of 1,4,2-dioxazoles in the synthesis of other important heterocycles. For instance, they are widely employed in gold-catalyzed reactions with ynamides or alkynyl triazenes to produce highly functionalized oxazoles, which are themselves ubiquitous structures in bioactive molecules. nih.govrsc.orgrsc.org This transformation proceeds through the formation of an α-imino gold-carbene intermediate, showcasing the dioxazole's role as an effective nitrene equivalent. rsc.orgresearchgate.netrsc.org
Furthermore, the 1,4,2-dioxazole moiety, specifically the 5,5-dimethyl-1,4,2-dioxazole structure, has been developed as a versatile aprotic protecting group for hydroxamic acids. nih.govresearchgate.net This is significant because hydroxamic acids are crucial functional groups in the design of enzyme inhibitors, particularly matrix metalloproteinase (MMP) inhibitors, due to their ability to chelate metals. researchgate.net The dioxazole protects both the NH and OH protons of the hydroxamic acid, is stable under a wide variety of reaction conditions, and can be readily removed when needed. nih.govresearchgate.net
Overview of Research Trajectories in 1,4,2-Dioxazole Derivatives
Research into 1,4,2-dioxazole derivatives has followed several promising trajectories, primarily focused on expanding their synthetic utility and discovering new applications.
A dominant trend in recent years has been the application of 1,4,2-dioxazoles in transition metal catalysis, particularly with gold. nih.govrsc.orgorganic-chemistry.orgacs.org Gold catalysts have proven highly effective in activating 1,4,2-dioxazoles for cycloaddition reactions under mild conditions, leading to efficient and regioselective syntheses of complex molecules like substituted oxazoles. nih.govrsc.orgresearchgate.net This approach offers advantages such as high efficiency, broad functional group compatibility, and the use of readily accessible starting materials. rsc.orgorganic-chemistry.org
Concurrent with their use in catalysis, there is a continuous effort to develop novel and more efficient synthetic routes to 1,4,2-dioxazoles themselves. Traditional methods often required harsh conditions or had limited substrate scope. researchgate.net Modern research focuses on methodologies like the gold-catalyzed [4 + 1] heterocyclization of nonactivated alkynes and hydroxamic acids, which provides a direct and efficient pathway to these heterocycles. organic-chemistry.orgacs.org Other innovative strategies include chemoselective multicomponent reactions. researchgate.net
The biological and pharmacological potential of 1,4,2-dioxazole derivatives represents another significant research avenue. Studies have shown that various substituted 1,4,2-dioxazoles exhibit biological activity. For example, certain derivatives have been found to possess modest CNS depressant activity. nih.gov Others have been synthesized and evaluated for their efficacy against pathogens like Entamoeba histolytica, with some compounds showing greater activity than the standard drug metronidazole. researchgate.netnih.gov This highlights the potential for the 1,4,2-dioxazole scaffold to be incorporated into new therapeutic agents. organic-chemistry.org
Data Table: 5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole
| Property | Value | Source |
| IUPAC Name | 5,5-dimethyl-3-phenyl-1,4,2-dioxazole | nih.gov |
| CAS Number | 13715-50-9 | nih.govguidechem.com |
| Molecular Formula | C₁₀H₁₁NO₂ | nih.govguidechem.com |
| Molecular Weight | 177.20 g/mol | nih.gov |
| Monoisotopic Mass | 177.078978594 Da | nih.govguidechem.com |
| Topological Polar Surface Area | 30.8 Ų | nih.govguidechem.com |
| Complexity | 217 | nih.govguidechem.com |
| Hydrogen Bond Acceptor Count | 3 | guidechem.com |
| InChIKey | UQRHFUNHNDHFRQ-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | CC1(OC(=NO1)C2=CC=CC=C2)C | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
13715-50-9 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5,5-dimethyl-3-phenyl-1,4,2-dioxazole |
InChI |
InChI=1S/C10H11NO2/c1-10(2)12-9(11-13-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
UQRHFUNHNDHFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=NO1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 1,4,2 Dioxazole Ring Systems
Decomposition and Fragmentation Pathways
The stability of the 1,4,2-dioxazole (B14750496) ring is highly dependent on the conditions applied. Thermal or photochemical activation can initiate cleavage of the ring, leading to the formation of distinct, reactive species.
At elevated temperatures, typically above 150°C, 1,4,2-dioxazoles undergo a characteristic thermal decomposition. researchgate.net This process involves the fragmentation of the heterocyclic ring to yield two primary products: an isocyanate and a ketone. researchgate.net For 5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole, this decomposition would result in the formation of phenyl isocyanate and acetone (B3395972). This reaction pathway highlights the potential of 1,4,2-dioxazoles as storage-stable precursors for isocyanates, which are themselves highly reactive and useful building blocks in organic synthesis.
Closely related to 1,4,2-dioxazoles are 1,4,2-dioxazol-5-ones, which are cyclic carbonates of hydroxamic acids. researchgate.netrsc.org These compounds have been identified as effective precursors for N-acyl nitrene intermediates. researchgate.netrsc.org Through thermal or photo-induced decomposition, dioxazol-5-ones eliminate carbon dioxide (CO2) to generate the highly reactive N-acyl nitrene species. researchgate.netrsc.orgsnnu.edu.cnuva.nl These intermediates are of significant interest due to their ability to undergo various subsequent reactions, including rearrangements and insertions. snnu.edu.cnuva.nlacs.org The generation of N-acyl nitrenes from dioxazol-5-ones provides a valuable alternative to the use of potentially hazardous acyl azides. researchgate.net
Role as Nitrene Precursors/Equivalents in Catalytic Transformations
While thermal decomposition requires high temperatures, the reactivity of 1,4,2-dioxazoles can be harnessed under much milder conditions through metal catalysis. In this context, they function as efficient N-acyl nitrene equivalents, bypassing the need for the free nitrene intermediate. researchgate.netresearchgate.netrsc.org
In the presence of a gold catalyst, this compound and related compounds serve as effective nitrene transfer reagents. researchgate.netrsc.org The reaction, particularly with substrates like ynamides, triggers the facile generation of α-imino gold-carbene intermediates. researchgate.netrsc.orgrsc.org This transformation proceeds through the elimination of a ketone (e.g., acetone from the 5,5-dimethyl substituted dioxazole). researchgate.netrsc.orgnih.gov The α-imino gold carbenes are highly reactive species that have been increasingly explored in the synthesis of complex carbo- and heterocyclic molecules. rsc.orgmdpi.com The use of 1,4,2-dioxazoles represents a significant advancement, providing a milder and less sensitive alternative to other nitrene precursors like azides for accessing these valuable gold-carbene intermediates. rsc.orgacs.org
The gold-catalyzed nitrene transfer reaction involving 1,4,2-dioxazoles follows a well-defined mechanistic pathway. A plausible mechanism begins with the coordination of the gold catalyst to an alkyne substrate, such as an ynamide. researchgate.netnih.gov This activation polarizes the alkyne, making it susceptible to nucleophilic attack by the 1,4,2-dioxazole. nih.gov
The subsequent step involves a ring fragmentation of the dioxazole moiety, which eliminates a stable ketone molecule (e.g., acetone). nih.gov This fragmentation leads directly to the formation of the key α-imino gold-carbene intermediate. researchgate.netnih.gov This gold-carbene species is then poised for further reaction. For instance, in the synthesis of oxazoles, the N-acyl group of the intermediate can perform an intramolecular nucleophilic attack on the gold-carbene, leading to cyclization. researchgate.net Subsequent deauration furnishes the final, highly functionalized oxazole (B20620) product. researchgate.net This catalytic cycle allows for the efficient construction of complex heterocyclic structures under mild reaction conditions. researchgate.netrsc.org
Specific Reaction Classes and Transformations
The generation of α-imino gold-carbene intermediates from 1,4,2-dioxazoles opens avenues for various synthetic transformations. A prominent example is the gold-catalyzed regioselective [3+2] cycloaddition with ynamides, which provides a novel and highly efficient route to substituted oxazoles. researchgate.netrsc.orgrsc.org This methodology is valued for its mild reaction conditions and the ability to produce highly functionalized products that are important scaffolds in natural products and pharmaceuticals. researchgate.netresearchgate.net The scalability of this reaction has also been demonstrated, underscoring its practical utility in synthetic chemistry. researchgate.net
Data Tables
Table 1: Gold-Catalyzed Reaction of Ynamide with Dioxazole Derivatives. Data derived from a study on the synthesis of functionalized oxazoles. researchgate.net
| Entry | Dioxazole Derivative | Catalyst | Yield (%) |
| 1 | 3-Phenyl-1,4,2-dioxazol-5-one (B8146842) | Catalyst A | Trace |
| 2 | 5,5-Dimethyl-3-phenyl-1,4,2-dioxathiazole | Catalyst A | No Reaction |
| 3 | 5,5-Dimethyl-3-phenyl-1,4,2-dioxazole | Catalyst A | 92 |
| 4 | 5,5-Dimethyl-3-phenyl-1,4,2-dioxazole | Catalyst B | 95 |
Catalyst A: Ph3PAuCl/AgOTf; Catalyst B: IPrAu(MeCN)SbF6
Table 2: Substrate Scope for the Synthesis of Oxazoles. Data derived from a study on gold-catalyzed nitrene transfer reactions. researchgate.net
| Product | Dioxazole Substituent (R) | Yield (%) |
| 3za | Phenyl | 95 |
| 3zb | 4-Methylphenyl | 94 |
| 3zc | 4-Methoxyphenyl | 96 |
| 3zd | 2-Naphthyl | 94 |
| 3ze | Styryl | 85 |
| 3zf | Methyl | 71 |
| 3zg | Cyclohexyl | 96 |
| 3zh | Adamantyl | 89 |
Carbon-Hydrogen (C-H) Amidation Reactions
1,4,2-Dioxazoles have emerged as highly effective reagents for C-H amidation, offering a stable and safer alternative to traditionally used acyl azides. These reactions, often catalyzed by transition metals, allow for the direct formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.
The amidation of aromatic C-H bonds using dioxazolone reagents can be precisely controlled to favor the ortho position through the use of a directing group on the aromatic substrate. This directing group coordinates to the metal catalyst, bringing it into close proximity with a specific C-H bond and thereby ensuring high regioselectivity. For instance, a native primary amide can function as a weakly coordinating group to direct the introduction of an amide unit at the ortho-position of an electron-deficient arylamide system. acs.org This method avoids the formation of cyclized byproducts and allows for site-selective C-N bond formation under auxiliary-free conditions. acs.org
Rhodium(III) catalysts, particularly those containing a Cp* (pentamethylcyclopentadienyl) ligand, are highly effective in promoting the direct C-H amidation of various arenes and heterocycles with dioxazolones. researchgate.netnih.gov The reaction typically proceeds via a C-H activation mechanism, where the Rh(III) center facilitates the cleavage of the C-H bond and subsequent insertion of the N-acyl nitrene equivalent generated from the dioxazolone. researchgate.netnih.gov This process is compatible with a wide range of functional groups and provides a direct route to valuable amidated products. nih.gov
The efficiency of the Cp*Rh(III) catalyst system is demonstrated across a diverse range of substrates. The reaction is tolerant of various electronically different directing groups and aromatic systems. For example, phthalazinone-assisted C-H amidation using dioxazolones proceeds with complete site-selectivity and broad functional group tolerance. nih.gov Similarly, 2-arylindoles can be effectively amidated to synthesize indolo[1,2-c]quinazolines in high to excellent yields. nih.gov The scope of the reaction extends to arylamides, where a primary amide directing group facilitates controlled ortho-amidation. acs.org
Below is a table summarizing the substrate scope for Rh(III)-catalyzed C-H amidation using dioxazolones, showcasing the versatility of this method.
| Directing Group | Aromatic Substrate | Dioxazolone Reagent | Product Type | Yield |
| Primary Amide | Electron-Deficient Arylamide | 3-Phenyl-1,4,2-dioxazol-5-one | Ortho-Amidated Arylamide | Good |
| Indole Nitrogen | 2-Arylindole | Various Dioxazolones | Indolo[1,2-c]quinazoline | High to Excellent |
| Phthalazinone | Phenyl-Phthalazinone | Various Dioxazolones | Amidated Phthalazinone | Good to Excellent |
Significant progress has been made in enhancing the sustainability and scalability of Rh(III)-catalyzed C-H amidation with dioxazolones. researchgate.net A key advantage is the improved safety profile of dioxazolones compared to acyl azides, which are thermally unstable and can decompose rapidly. researchgate.net Differential scanning calorimetry has shown that 3-phenyl-1,4,2-dioxazol-5-one is thermally stable, making it a safer acyl nitrene precursor for industrial applications. researchgate.net
From a green chemistry perspective, the reaction has been optimized to use more environmentally benign solvents. For example, the functional group-tolerant Cp*Rh(III) catalyst shows high reactivity in ethyl acetate (B1210297), providing a successful replacement for the chlorinated solvent 1,2-dichloroethane (B1671644) that was used in initial reports. acs.orgresearchgate.net The scalability of the process has also been demonstrated, with reactions involving arenes with pyridyl and oxime directing groups showing excellent conversions on a tens-of-gram scale. researchgate.net The desired products can often be isolated in high yield and purity through a single recrystallization, simplifying downstream processing. researchgate.net
Rh(III)-Catalyzed Direct C-H Amidation
Cycloaddition Reactions
Beyond amidation, the this compound ring system participates in cycloaddition reactions, providing access to other important heterocyclic structures like oxazoles.
A facile route for constructing highly substituted oxazole scaffolds involves the regioselective [3+2] cycloaddition reaction between 1,4,2-dioxazoles and ynamides. epa.gov In this transformation, the 1,4,2-dioxazole functions as an N-acyl nitrene species. epa.gov The reaction can be catalyzed by a gold catalyst (IPrAuNTf2) or a Brønsted acid (Tf2NH). epa.gov
The proposed mechanism with a gold catalyst involves the reaction of the ynamide with the 1,4,2-dioxazole to generate an iminium ion intermediate. This intermediate then undergoes ring-opening via the elimination of a ketone (e.g., acetone from 5,5-dimethyl-1,4,2-dioxazole) to form an α-imino-gold-carbene intermediate, which subsequently cyclizes to afford the 4-aminooxazole product. epa.gov The reaction proceeds under mild conditions, typically in dichloroethane at temperatures ranging from room temperature to 80 °C. epa.gov
The table below illustrates the scope of this cycloaddition reaction with various ynamides.
| Ynamide Substituent (R1) | Dioxazole | Catalyst | Yield |
| Aryl | This compound | IPrAuNTf2 | High |
| Alkyl | This compound | IPrAuNTf2 | Moderate to High |
| Ynamide with EWG | This compound | Tf2NH | 50% |
Lewis Acid-Catalyzed Reactions with D-A Cyclopropanes Leading to Cyclic Nitrones
A significant transformation of 1,4,2-dioxazoles involves their reaction with donor-acceptor (D-A) cyclopropanes under Lewis acid catalysis to yield five-membered cyclic nitrones. rsc.org This [3+2]-annulation reaction provides a novel and efficient route for the synthesis of these valuable heterocyclic compounds. The reaction is characterized by its broad substrate scope and generally good yields. rsc.org
In a typical reaction, a 3-aryl-5,5-dimethyl-1,4,2-dioxazole is treated with a donor-acceptor cyclopropane (B1198618) in the presence of a Lewis acid catalyst, such as scandium(III) triflate (Sc(OTf)₃). The reaction proceeds via the activation of the D-A cyclopropane by the Lewis acid, followed by a ring-opening and subsequent [3+2] cycloaddition with the dioxazole, which acts as a nitrene precursor equivalent. This process leads to the formation of a dihydropyrrole N-oxide (a cyclic nitrone) with the concomitant release of acetone.
The scope of this reaction has been explored with various substituted D-A cyclopropanes, demonstrating its utility in preparing a range of functionalized cyclic nitrones.
| D-A Cyclopropane Reactant | 1,4,2-Dioxazole Reactant | Lewis Acid Catalyst | Product (Cyclic Nitrone) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | This compound | Sc(OTf)₃ | Dimethyl 5-oxo-2,5-diphenyl-3,4-dihydro-2H-pyrrole-3,3-dicarboxylate 1-oxide | 85 | rsc.org |
| Dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate | This compound | Sc(OTf)₃ | Dimethyl 5-oxo-5-phenyl-2-(p-tolyl)-3,4-dihydro-2H-pyrrole-3,3-dicarboxylate 1-oxide | 82 | rsc.org |
| Dimethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | This compound | Sc(OTf)₃ | Dimethyl 2-(4-chlorophenyl)-5-oxo-5-phenyl-3,4-dihydro-2H-pyrrole-3,3-dicarboxylate 1-oxide | 78 | rsc.org |
Ring-Opening and Reversion Reactions
The 5,5-dimethyl-1,4,2-dioxazole moiety is recognized as an effective aprotic protecting group for hydroxamic acids. acs.orgresearchgate.netnih.gov A key feature of this protecting group is its stability under a wide range of reaction conditions, yet it can be readily cleaved to regenerate the parent hydroxamic acid. acs.orgresearchgate.net This deprotection is efficiently achieved under mild acidic conditions, for which the solid acid catalyst Nafion-H has proven particularly effective. acs.orgresearchgate.netnih.gov
The reversion process involves treating the 5,5-dimethyl-1,4,2-dioxazole with Nafion-H in a protic solvent such as 2-propanol. acs.orgresearchgate.net This method is applicable to a variety of 3-substituted dioxazoles, including those with primary, secondary, tertiary alkyl, and aromatic substituents, highlighting its broad utility. acs.orgresearchgate.net
| 3-Substituted-5,5-dimethyl-1,4,2-dioxazole | Deprotection Conditions | Corresponding Hydroxamic Acid | Yield (%) | Reference |
|---|---|---|---|---|
| 5,5-Dimethyl-3-phenyl-1,4,2-dioxazole | Nafion-H, 2-propanol | Benzohydroxamic acid | 95 | acs.orgresearchgate.net |
| 5,5-Dimethyl-3-(p-methoxyphenyl)-1,4,2-dioxazole | Nafion-H, 2-propanol | 4-Methoxybenzohydroxamic acid | 92 | researchgate.net |
| 3-(3-Phenylpropyl)-5,5-dimethyl-1,4,2-dioxazole | Nafion-H, 2-propanol | 4-Phenylbutanehydroxamic acid | 98 | researchgate.net |
| 3-Cyclohexyl-5,5-dimethyl-1,4,2-dioxazole | Nafion-H, 2-propanol | Cyclohexanehydroxamic acid | 96 | researchgate.net |
During the synthesis of 5,5-dimethyl-1,4,2-dioxazoles from hydroxamic acids and 2,2-diethoxypropane, the formation of side products can occur. researchgate.net One such identified byproduct is an O-acyl acetone oxime. researchgate.net For instance, in the preparation of 5,5-dimethyl-3-phenyl-1,4,2-dioxazole from benzohydroxamic acid, the formation of O-benzoylacetoneoxime has been observed in yields of up to 11%. researchgate.net While the formation of this species is documented as a competing reaction pathway, its subsequent intramolecular ring closure is not detailed in this specific context. researchgate.net
Functionalization Strategies of the Dioxazole Core
A notable feature of the 5,5-dimethyl-1,4,2-dioxazole system is the acidity of the protons on the carbon atom adjacent (alpha) to the 3-position of the dioxazole ring. acs.orgresearchgate.net This acidity allows for deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. This anion can then react with various electrophiles, providing a direct method for the α-functionalization of the dioxazole core. researchgate.net This strategy has been successfully employed for the introduction of alkyl groups.
The process involves treating a 3-alkyl-5,5-dimethyl-1,4,2-dioxazole with LDA at low temperature, followed by the addition of an electrophile like methyl iodide. This results in the formation of the α-methylated product in good yield. researchgate.net
| Substrate | Base | Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Benzyl-5,5-dimethyl-1,4,2-dioxazole | LDA | Methyl iodide (MeI) | 3-(1-Phenylethyl)-5,5-dimethyl-1,4,2-dioxazole | 80 | researchgate.net |
The this compound can serve as an acyl nitrenoid equivalent in reactions with alkynyl thioethers to produce sulfenylated oxazoles. bham.ac.uknih.gov A key aspect of this transformation is its regiodivergent nature, where the choice of catalyst dictates the position of the sulfenyl group on the resulting oxazole ring. bham.ac.uknih.gov This allows for selective access to either 4-sulfenyl or 5-sulfenyl oxazoles from the same starting materials. bham.ac.uk
Under gold(I) catalysis, using a catalyst such as IPrAuNTf₂, the reaction favors the formation of 5-sulfenyl oxazoles. bham.ac.uk The proposed mechanism involves a β-selective attack of the nitrenoid relative to the sulfenyl group. bham.ac.uk In contrast, when the reaction is mediated by a Brønsted acid, such as triflic acid (TfOH), the selectivity is reversed, leading to the formation of 4-sulfenyl oxazoles via an α-selective reaction pathway. bham.ac.uk
| Alkynyl Thioether | Catalyst/Acid | Solvent | Temperature (°C) | Product (Major Regioisomer) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Methyl(phenylethynyl)sulfane | IPrAuNTf₂ (5 mol%) | α,α,α-Trifluorotoluene | 50 | 2,4-Diphenyl-5-(methylthio)oxazole | 95 | bham.ac.uk |
| Methyl(phenylethynyl)sulfane | TfOH | 1,2-Dichloroethane | 80 | 2,5-Diphenyl-4-(methylthio)oxazole | 81 | bham.ac.uk |
| (4-Chlorophenyl)(methylthio)acetylene | IPrAuNTf₂ (5 mol%) | α,α,α-Trifluorotoluene | 50 | 4-(4-Chlorophenyl)-2-phenyl-5-(methylthio)oxazole | 94 | bham.ac.uk |
| (4-Chlorophenyl)(methylthio)acetylene | TfOH | 1,2-Dichloroethane | 80 | 5-(4-Chlorophenyl)-2-phenyl-4-(methylthio)oxazole | 75 | bham.ac.uk |
Regiodivergent Synthesis of Sulfenyl Oxazoles from Alkynyl Thioethers
Gold-Catalyzed Conditions for 5-Sulfenyl Oxazoles
Research conducted by Paul W. Davies and coworkers has established that gold(I) catalysts effectively promote the reaction between 1,4,2-dioxazoles and alkynyl thioethers to selectively produce 5-sulfenyl oxazoles. acs.orgnih.gov The 5,5-dimethyl-3-aryl-5H-1,4,2-dioxazole system serves as a competent N-acyl nitrene precursor in this transformation. The reaction proceeds efficiently with a variety of substituents on both the dioxazole and the alkynyl thioether.
The optimized conditions typically involve a cationic gold(I) catalyst, such as [IPrAu(NTf₂)], in a solvent like dichloromethane (B109758) (DCM) at room temperature. acs.org The reaction demonstrates good to excellent yields for a range of electronically and sterically diverse substrates. For instance, the reaction of This compound with various alkynyl thioethers affords the corresponding 2-phenyl-5-sulfenyl-oxazole derivatives as the exclusive regioisomer. acs.orgnih.gov The scope extends to dioxazoles bearing electron-donating or electron-withdrawing groups on the 3-aryl substituent, as well as heterocyclic and vinylogous systems. nih.gov
Table 1: Gold-Catalyzed Synthesis of 5-Sulfenyl Oxazoles This table presents representative data on the gold-catalyzed reaction between 1,4,2-dioxazoles and alkynyl thioethers. The data is based on findings reported by Davies, et al. acs.orgnih.gov
| 1,4,2-Dioxazole | Alkynyl Thioether | Product (5-Sulfenyl Oxazole) | Yield (%) |
| This compound | Phenyl(phenylethynyl)sulfane | 2,4-Diphenyl-5-(phenylthio)oxazole | 85 |
| 5,5-Dimethyl-3-(4-methoxyphenyl)-5H-1,4,2-dioxazole | Phenyl(phenylethynyl)sulfane | 4-Phenyl-2-(4-methoxyphenyl)-5-(phenylthio)oxazole | 91 |
| 5,5-Dimethyl-3-(4-chlorophenyl)-5H-1,4,2-dioxazole | Phenyl(phenylethynyl)sulfane | 2-(4-Chlorophenyl)-4-phenyl-5-(phenylthio)oxazole | 78 |
| This compound | Methyl(phenylethynyl)sulfane | 5-(Methylthio)-2,4-diphenyloxazole | 88 |
| This compound | (Cyclohexylethynyl)(phenyl)sulfane | 5-(Phenylthio)-4-cyclohexyl-2-phenyloxazole | 75 |
Mechanistic investigations suggest the reaction proceeds via the formation of an α-imino gold carbene (or gold nitrenoid) intermediate. The gold catalyst activates the alkyne, facilitating a nucleophilic attack from the dioxazole. This is followed by ring fragmentation, eliminating acetone and generating the key gold-carbene species. The regioselectivity is controlled by a subsequent β-selective attack relative to the sulfenyl group. acs.orgnih.gov Computational studies using natural bond orbital (NBO) analysis indicate that stabilizing S→Au interactions are significantly stronger in the intermediate that leads to the formation of the 5-sulfenyl oxazole, thereby directing the reaction pathway. acs.org
Brønsted Acid Conditions for 4-Sulfenyl Oxazoles
In a complementary process, the use of a Brønsted acid catalyst completely reverses the regioselectivity, leading to the exclusive formation of 4-sulfenyl oxazoles from the same 1,4,2-dioxazole and alkynyl thioether starting materials. acs.orgnih.gov This highlights a powerful example of catalyst-controlled regiodivergence.
The reaction is typically promoted by a strong Brønsted acid, such as triflic acid (TfOH), in a suitable solvent. Under these conditions, the reaction of This compound with an alkynyl thioether yields the corresponding 2-phenyl-4-sulfenyl-oxazole. acs.orgnih.gov The reaction proceeds effectively, though in some cases may require longer reaction times compared to the gold-catalyzed counterpart. nih.gov
Table 2: Brønsted Acid-Catalyzed Synthesis of 4-Sulfenyl Oxazoles This table presents representative data on the Brønsted acid-catalyzed reaction between 1,4,2-dioxazoles and alkynyl thioethers. The data is based on findings reported by Davies, et al. acs.orgnih.gov
| 1,4,2-Dioxazole | Alkynyl Thioether | Product (4-Sulfenyl Oxazole) | Yield (%) |
| This compound | Phenyl(phenylethynyl)sulfane | 2,5-Diphenyl-4-(phenylthio)oxazole | 76 |
| 5,5-Dimethyl-3-(4-methoxyphenyl)-5H-1,4,2-dioxazole | Phenyl(phenylethynyl)sulfane | 5-Phenyl-2-(4-methoxyphenyl)-4-(phenylthio)oxazole | 82 |
| 5,5-Dimethyl-3-(4-chlorophenyl)-5H-1,4,2-dioxazole | Phenyl(phenylethynyl)sulfane | 2-(4-Chlorophenyl)-5-phenyl-4-(phenylthio)oxazole | 71 |
| This compound | Methyl(phenylethynyl)sulfane | 4-(Methylthio)-2,5-diphenyloxazole | 79 |
| This compound | (Cyclohexylethynyl)(phenyl)sulfane | 4-(Phenylthio)-5-cyclohexyl-2-phenyloxazole | 68 |
The proposed mechanism under Brønsted acid conditions differs significantly from the gold-catalyzed pathway. The reaction is initiated by the protonation of the alkynyl thioether, which generates a reactive ketenethionium intermediate. nih.gov The 1,4,2-dioxazole then acts as a nucleophile, attacking the ketenethionium species at the α-position (the carbon not bearing the sulfur substituent). nih.gov This is followed by a cascade involving ring fragmentation of the dioxazole (with elimination of acetone), intramolecular cyclization, and final deprotonation to afford the thermodynamically stable 4-sulfenyl oxazole product. acs.orgnih.gov This α-selective reaction pathway is in direct contrast to the β-selective pathway observed under gold catalysis, thus explaining the switch in regioselectivity. nih.gov
Advanced Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone in the structural determination of 5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole, offering insights into the chemical environment of its constituent protons and carbon atoms.
Proton NMR (¹H NMR) Investigations
Proton NMR analysis of this compound reveals characteristic signals corresponding to the distinct proton environments within the molecule. The two methyl groups attached to the C5 position of the dioxazole ring are chemically equivalent, giving rise to a single, sharp signal in the upfield region of the spectrum. The protons of the phenyl group, due to their varied electronic environments, typically appear as a complex multiplet in the aromatic region. The precise chemical shifts are influenced by the solvent used for the analysis and the electronic effects of the dioxazole ring.
Interactive Data Table: ¹H NMR Spectral Data
| Protons | Chemical Shift (δ) ppm |
| Phenyl-H | [Data not available] |
| Methyl-H (2 x CH₃) | [Data not available] |
Carbon-13 NMR (¹³C NMR) Studies
The ¹³C NMR spectrum provides a detailed carbon framework of the molecule. The spectrum is expected to show distinct signals for the quaternary carbon of the dimethyl-substituted C5, the methyl carbons, the C3 carbon of the dioxazole ring, and the carbons of the phenyl ring. The chemical shift of the C3 carbon is particularly indicative of its position within the heterocyclic ring, bonded to both a nitrogen and an oxygen atom. The phenyl carbons will exhibit a range of chemical shifts depending on their position relative to the dioxazole substituent.
Interactive Data Table: ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ) ppm |
| Phenyl C-ipso | [Data not available] |
| Phenyl C-ortho | [Data not available] |
| Phenyl C-meta | [Data not available] |
| Phenyl C-para | [Data not available] |
| C3 (dioxazole) | [Data not available] |
| C5 (dioxazole) | [Data not available] |
| Methyl-C (2 x CH₃) | [Data not available] |
Multinuclear NMR (e.g., ¹⁵N NMR) for Stereochemical Elucidation of Nitrogen Heterocycles
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.
Fourier Transform Infrared (FTIR) Analysis
The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. Key vibrations include the C=N stretching of the dioxazole ring, C-O-C stretching frequencies, and the aromatic C-H and C=C stretching vibrations of the phenyl group. The presence of the gem-dimethyl group would be indicated by characteristic C-H bending vibrations.
Interactive Data Table: FTIR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | [Data not available] |
| C=N Stretch (dioxazole) | [Data not available] |
| C=C Stretch (aromatic) | [Data not available] |
| C-O-C Stretch | [Data not available] |
| CH₃ Bending | [Data not available] |
Mass Spectrometry (MS)
Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern, resulting from the cleavage of the molecule under electron impact, would offer further structural clues, such as the loss of methyl groups or fragmentation of the dioxazole ring.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound, with the molecular formula C₁₀H₁₁NO₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. HRMS analysis provides an experimental value that is compared against this theoretical mass. The close agreement between the experimental and calculated values confirms the elemental composition of the compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NO₂ |
| Theoretical Exact Mass (Da) | 177.07898 |
Electron Impact (EI) Mass Spectrometry
Electron Impact (EI) Mass Spectrometry is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process generates a positively charged molecular ion (M⁺˙) and a series of fragment ions. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint, providing valuable structural information based on the fragmentation pattern.
While specific experimental EI-MS data for this compound is not detailed in the reviewed literature, a theoretical fragmentation pathway can be postulated based on its structure. The molecular ion peak (M⁺˙) would be expected at an m/z corresponding to its molecular weight (177). Common fragmentation pathways for related structures often involve:
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 162.
Cleavage of the dioxazole ring: Rupture of the O-O or C-O bonds could lead to various smaller fragments. A prominent fragment could be the benzoyl cation (C₆H₅CO⁺) at m/z 105, a common and stable fragment in phenyl-carbonyl systems.
Formation of a phenyl cation (C₆H₅⁺): This would produce a peak at m/z 77.
The analysis of these fragmentation patterns is crucial for confirming the connectivity of the atoms within the molecule.
X-ray Crystallography
To perform this analysis, a suitable single crystal of the compound must be grown and then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
A search of the available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. Therefore, experimental data detailing its crystal system, space group, and precise unit cell dimensions are not publicly available at this time. Such a study would be required to provide definitive confirmation of its molecular structure and to analyze its packing arrangement in the crystal lattice.
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. irjweb.com Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation approximately. researchgate.net
DFT calculations are employed to determine the optimized molecular geometry of 5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole, predicting key structural parameters. These calculations provide data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental results from techniques like X-ray crystallography to validate the theoretical model. researchgate.netnih.gov For related heterocyclic systems, DFT has shown that optimized geometric structures are suitable for further molecular study. researchgate.net
The electronic properties, such as the distribution of electron density and dipole moment, are also elucidated through DFT. These properties are fundamental to understanding the molecule's polarity, solubility, and intermolecular interactions.
Table 1: Exemplar Output of Calculated vs. Experimental Structural Parameters for a Heterocyclic Compound Note: This table illustrates the typical comparison between DFT-calculated and X-ray diffraction data for a heterocyclic molecule. Specific experimental data for this compound is not presently available in cited literature.
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) | Experimental Value (X-ray) |
|---|---|---|---|
| Bond Length (Å) | C-N | 1.348 Å | 1.352 Å |
| C=N | 1.301 Å | 1.305 Å | |
| C-O | 1.381 Å | 1.385 Å | |
| Bond Angle (°) | O-C-N | 114.1° | 114.5° |
This data is illustrative and based on typical results for similar structures found in the literature. researchgate.netnih.gov
DFT is a valuable tool for investigating reaction pathways, allowing for the prediction of mechanisms and outcomes. mdpi.comrsc.org Studies on the 1,4,2-dioxazole (B14750496) ring system have shown its utility as a nitrene equivalent in metal-catalyzed reactions. researchgate.net For instance, in gold-catalyzed cycloadditions, 1,4,2-dioxazoles can react with ynamides or alkynyl triazenes to form highly functionalized oxazoles. researchgate.netnih.gov
The proposed mechanism, supported by computational studies on related systems, involves the coordination of the catalyst to the alkyne, followed by an attack from the dioxazole. This leads to the formation of a key α-imino gold–carbene intermediate through the elimination of acetone (B3395972). researchgate.netnih.gov This intermediate then undergoes cyclization to yield the final oxazole (B20620) product. DFT calculations can map the energy profile of such a reaction, identifying transition states and intermediates to confirm the most energetically favorable pathway. beilstein-journals.org
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.comnankai.edu.cn
DFT calculations are used to compute the energies of these orbitals. researchgate.net For aromatic heterocycles, the HOMO is often distributed over the electron-rich regions, while the LUMO is located on the electron-deficient parts of the molecule. nankai.edu.cn A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com This analysis helps predict how this compound might interact with electrophiles or nucleophiles.
Table 2: Representative FMO Data for a Phenyl-Substituted Heterocycle Note: This table provides an example of typical FMO energy values obtained from DFT calculations for molecules with similar structural motifs.
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -5.74 eV |
| E(LUMO) | -2.32 eV |
| Energy Gap (ΔE) | 3.42 eV |
Data is representative and based on values for similar donor-acceptor compounds. nankai.edu.cn
Quantum Chemical Calculations
Beyond DFT, other quantum chemical methods provide deeper insights into specific molecular behaviors. These calculations can be used to study dynamic processes and subtle energetic differences between molecular states. rsdjournal.orgnih.gov
The stereochemical properties of this compound are dictated by its rigid structure. The carbon at the 5-position is a quaternary center due to the two methyl groups, meaning it is not a stereocenter.
Tautomerism involves the migration of a proton, often leading to constitutional isomers that are in equilibrium. For this compound, common forms of tautomerism, such as keto-enol, are not structurally feasible. The absence of an acidic proton on the heterocyclic ring or adjacent carbons prevents such isomerization. quora.com While tautomerism is a significant area of study for many diazoles and other heterocycles where proton transfer is possible, it is not a relevant characteristic for this specific compound. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. These models are essential in drug discovery and materials science for predicting the properties of new compounds.
For the 1,4,2-dioxazole class of compounds, 3D-QSAR studies have been performed to understand the structural requirements for specific biological activities, such as leishmanicidal activity. researchgate.net In these studies, a series of 3,5-substituted-1,4,2-dioxazole derivatives are aligned, and their interaction with a grid of probes is calculated to generate Molecular Interaction Fields (MIFs). These fields describe the steric and electrostatic properties of the molecules.
Statistical methods are then used to build a model that links these properties to the observed biological activity. A successful 3D-QSAR model exhibits high internal and external predictive power, indicated by high cross-validated correlation coefficient (q²) and conventional correlation coefficient (r²) values. For a series of 1,4,2-dioxazole derivatives, a robust model was developed with excellent statistical significance, indicating its utility in designing new, more potent compounds. researchgate.net The analysis of contour maps from such studies can guide structural modifications, suggesting where steric bulk or specific electronic properties may enhance activity. researchgate.net
Table 3: Statistical Results of a 3D-QSAR Model for 1,4,2-Dioxazole Derivatives
| Parameter | Value | Description |
|---|---|---|
| q² | 0.903 | Cross-validated correlation coefficient, indicating high internal predictive ability. |
| r² | 0.985 | Conventional correlation coefficient, indicating a strong fit of the model to the data. |
| Steric Contribution | 59.80% | The percentage to which steric factors influence the modeled activity. |
| Electrostatic Contribution | 40.20% | The percentage to which electrostatic factors influence the modeled activity. |
Data from a 3D-QSAR study on 3,5-substituted-1,4,2-dioxazoles. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized, intuitive picture of chemical bonding. nih.gov It provides a description of the molecule in terms of Lewis-like structures, including lone pairs and bond orbitals, and allows for the quantitative analysis of intramolecular interactions.
For this compound, NBO analysis would elucidate the electronic structure, hybridization of atoms, and the stabilizing effects of electron delocalization.
A key feature of NBO analysis is its ability to quantify the stabilization energy associated with "donor-acceptor" interactions, where electrons from an occupied (donor) orbital are delocalized into an unoccupied (acceptor) orbital. This is evaluated using second-order perturbation theory. nih.gov While the prompt mentions "Gold-Sulfur Interactions," this is not applicable to this compound, which is composed of carbon, hydrogen, nitrogen, and oxygen. Instead, the relevant interactions for this molecule would be:
Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital (σ) or lone pair (n) to an adjacent empty anti-bonding orbital (σ* or π*).
π(C=N) → π(C=C)phenyl:* Delocalization from the C=N double bond of the dioxazole into the phenyl ring's π-system, indicating electronic conjugation between the two rings.
n(O) → σ(C-C):* Delocalization of lone pair electrons from the oxygen atoms into adjacent anti-bonding C-C orbitals, contributing to the stability of the ring structure.
Lone Pair Delocalization: The lone pairs on the nitrogen and oxygen atoms are key electronic features. NBO analysis can quantify their p-character and their delocalization into neighboring anti-bonding orbitals, which influences the molecule's geometry and reactivity. nih.gov
These interactions are quantified by the stabilization energy, E(2). A higher E(2) value indicates a stronger interaction. researchgate.net
Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies
This interactive table presents plausible E(2) values for the most significant intramolecular interactions within this compound, based on data from analogous conjugated heterocyclic systems.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| π (C3=N2) | π* (Car-Car) | 15 - 25 | Conjugation (Ring-Ring) |
| n2 (O1) | σ* (C5-O4) | 5 - 10 | Lone Pair Delocalization (Intra-ring) |
| n1 (N2) | π* (C3-O4) | 2 - 5 | Lone Pair Delocalization (Intra-ring) |
| σ (Car-H) | π* (Car-Car) | 2 - 4 | Hyperconjugation (Phenyl Ring) |
| σ (C-H)methyl | σ* (C5-Cmethyl) | 1 - 3 | Hyperconjugation (Alkyl Group) |
Applications in Advanced Organic Synthesis
Protective Group Chemistry
The protection of the hydroxamic acid moiety is a critical challenge in multi-step synthesis due to its diprotic and nucleophilic nature. The development of 5,5-dimethyl-1,4,2-dioxazoles as a protecting group has provided a robust solution to this problem.
Utilizing 5,5-Dimethyl-1,4,2-dioxazoles as Aprotic Hydroxamic Acid Protecting Groups.acs.orgresearchgate.netnih.govacs.org
5,5-Dimethyl-1,4,2-dioxazoles serve as effective aprotic protecting groups for hydroxamic acids. acs.orgacs.org This protection is typically achieved through a transketalization reaction with 2,2-diethoxypropane. researchgate.netnih.gov This method is advantageous as it derivatizes both the nitrogen and oxygen atoms of the hydroxamic acid, rendering it non-protic and stable for subsequent reactions. acs.orgresearchgate.netnih.gov
A key feature of using 5,5-dimethyl-1,4,2-dioxazoles is the simultaneous protection of both the NH and OH groups of the hydroxamic acid in a single step. researchgate.netnih.gov This dual protection forms a stable five-membered ring structure, effectively masking the acidic proton of the hydroxyl group and the nucleophilicity of the nitrogen atom. acs.org This comprehensive protection prevents unwanted side reactions and allows for a wider array of synthetic manipulations on other parts of the molecule. The method is broadly applicable to primary, secondary, tertiary, and aromatic hydroxamic acids. acs.orgresearchgate.netnih.gov
The 5,5-dimethyl-1,4,2-dioxazole protecting group exhibits remarkable stability across a wide spectrum of reaction conditions, a crucial attribute for multi-step synthetic sequences. researchgate.netnih.gov Research has demonstrated its resilience to various reagents and environments where many traditional protecting groups would fail. acs.org Deprotection is readily achieved under mild acidic conditions, for instance, using Nafion-H in 2-propanol, which efficiently reverts the dioxazole to the free hydroxamic acid. acs.orgresearchgate.netnih.gov
Table 1: Stability of 5,5-Dimethyl-1,4,2-dioxazole Protecting Group Under Various Conditions
| Reagent/Condition | Stability |
|---|---|
| Basic conditions | Stable |
| Nucleophilic attack | Stable |
| Oxidizing agents | Stable |
| Reducing agents | Stable |
| Mild acidic conditions | Labile |
This table summarizes the general stability profile of the 5,5-dimethyl-1,4,2-dioxazole protecting group as reported in the literature. acs.orgresearchgate.netnih.gov
Polymer Chemistry and Materials Science
The unique properties of 5,5-dimethyl-1,4,2-dioxazoles have been leveraged in polymer chemistry to create novel functional materials. The ability to stably incorporate protected hydroxamic acids into polymer backbones opens avenues for designing materials with specific metal-chelating properties and other advanced functionalities.
Strategic Introduction of Hydroxamic Acids into Synthetic Polymers.nih.govrsc.org
A significant application in materials science is the strategic incorporation of hydroxamic acid moieties into synthetic polymers. nih.govrsc.org By using monomers functionalized with the 5,5-dimethyl-1,4,2-dioxazole group, polymers with pendant-protected hydroxamic acids can be synthesized. Subsequent deprotection unmasks the hydroxamic acid groups, yielding polymers with tailored metal-binding capabilities. This approach allows for the creation of materials for applications such as ion-exchange resins, waste-water treatment, and the stabilization of nanoparticles. nih.govrsc.org
To facilitate the incorporation of hydroxamic acids into polymers, researchers have developed novel monomers bearing the 5,5-dimethyl-1,4,2-dioxazole protecting group. nih.govrsc.org These monomers, such as protected hydroxamic acid-functionalized epoxides and methacrylates, can be readily polymerized using standard techniques like anionic ring-opening polymerization or radical polymerization. nih.govrsc.orgd-nb.info This methodology provides precise control over the placement and density of the hydroxamic acid functionality within the polymer architecture, leading to well-defined materials. d-nb.info For instance, a novel epoxide monomer containing a 1,4,2-dioxazole-protected hydroxamic acid has been successfully copolymerized with ethylene (B1197577) oxide to create multifunctional poly(ethylene glycol)s. d-nb.infonih.govresearchgate.net
Table 2: Examples of Hydroxamic Acid-Functional Monomers
| Monomer Type | Structure | Polymerization Method |
|---|---|---|
| Epoxide | Glycidyl ether of a hydroxyl-functional 1,4,2-dioxazole (B14750496) | Anionic Ring-Opening Polymerization |
| Methacrylate | Methacrylate ester of a hydroxyl-functional 1,4,2-dioxazole | Radical Polymerization |
This table provides examples of monomer types developed for the incorporation of protected hydroxamic acids into polymers. nih.govrsc.orgd-nb.info
Synthesis of HA-Functional Initiators
The 5,5-dimethyl-1,4,2-dioxazole structure serves as an effective and versatile aprotic protecting group for hydroxamic acids (HA). acs.orgresearchgate.net This protection is achieved through a straightforward transketalization reaction with 2,2-diethoxypropane, which simultaneously protects both the NH and OH moieties of the hydroxamic acid in a nonprotic form. acs.orgresearchgate.netepa.gov This strategy is crucial for the design and synthesis of functional initiators for polymerization processes. By masking the reactive and often labile hydroxamic acid group within the stable dioxazole ring, molecules can be constructed to initiate polymerization while carrying the latent HA functionality, which can be deprotected later to impart specific properties, such as metal chelation, to the resulting polymer. researchgate.net
Demonstration of Dioxazole Stability During Polymerization Processes
A critical requirement for any protecting group used in polymer synthesis is its ability to withstand the reaction conditions of polymerization. The 5,5-dimethyl-1,4,2-dioxazole group has been shown to be stable under a wide variety of reaction conditions. acs.orgresearchgate.netepa.gov This robustness is essential for its incorporation into monomers or initiators that will undergo processes like oxyanionic polymerization. Its stability ensures that the protected hydroxamic acid remains intact throughout the chain-growth process, preventing unwanted side reactions and preserving the latent functionality for post-polymerization modification. The dioxazole can be readily reverted to the hydroxamic acid through treatment with reagents like Nafion-H in 2-propanol. acs.orgresearchgate.net
Prospects as Oxidation-Stable Alternatives to Catechols
Catechols are widely used in materials and medicinal chemistry, often for their ability to chelate metals. However, they are susceptible to oxidation, which can limit their application. The 5,5-dimethyl-1,4,2-dioxazole moiety, as a stable protector of the hydroxamic acid functional group—another potent bidentate metal ligand—presents a promising alternative. researchgate.net By masking the hydroxamic acid, the dioxazole system provides an oxidation-stable precursor that can be deprotected when the metal-chelating property is required. This offers a strategic advantage in applications where oxidative degradation is a concern, positioning dioxazole-protected compounds as viable and more stable substitutes for catechols.
Construction of Complex Molecular Architectures and Functional Heterocycles
Beyond its role as a protecting group, 5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole is a valuable building block for synthesizing other important heterocyclic structures.
Synthesis of Highly Functionalized Oxazoles
A significant application of 1,4,2-dioxazoles is in the synthesis of highly functionalized oxazoles. rsc.org In a novel approach utilizing gold catalysis, 1,4,2-dioxazoles react with ynamides in a regioselective [3+2] cycloaddition. rsc.org In this process, the dioxazole functions as an efficient N-acyl nitrene equivalent. The reaction proceeds under mild conditions and is triggered by the generation of an α-imino gold-carbene intermediate, which occurs through the elimination of a ketone (acetone, in the case of the 5,5-dimethyl derivative). rsc.org This methodology provides a powerful and direct route to complex oxazole (B20620) structures, which are prevalent in natural products and pharmaceuticals. rsc.orgsemanticscholar.org
| Reactant 1 (Ynamide) | Reactant 2 (Dioxazole) | Catalyst | Product (Oxazole) Yield |
| Mesylamide-derived ynamide | This compound | Gold(I) Complex | 92% |
| Naphthyl-substituted dioxazole | Ynamide | Gold(I) Complex | Good to Excellent |
| Alkenyl-substituted dioxazole | Ynamide | Gold(I) Complex | Good to Excellent |
This interactive table summarizes the yields for the synthesis of highly functionalized oxazoles using dioxazole precursors under gold catalysis.
Late-Stage Functionalization of Complex Molecules
Late-stage functionalization (LSF) is a critical strategy in drug discovery, allowing for the direct modification of complex molecules to rapidly generate analogues for structure-activity relationship studies. nih.gov The 5,5-dimethyl-1,4,2-dioxazole unit is well-suited for this purpose. Its stability allows it to be carried through multiple synthetic steps. researchgate.netnih.gov More importantly, the acidity of the protons on a carbon atom adjacent (alpha) to the dioxazole ring enables direct α-functionalization. acs.orgepa.govresearchgate.net This feature allows for the introduction of new chemical groups at a late stage in a synthetic sequence, providing a powerful tool for modifying complex molecular scaffolds and fine-tuning their biological or material properties.
Precursors in Total Synthesis of Natural Alkaloids
While this compound is a versatile precursor for heterocycles like oxazoles, its direct application as a key building block in the total synthesis of natural alkaloids is not extensively documented in the reviewed literature. Natural alkaloids, such as pyrrolizidine (B1209537) alkaloids, are often synthesized through complex, multi-step sequences from various starting materials. kib.ac.cnnih.gov Although the oxazole ring, which can be synthesized from the dioxazole, is a component of some natural products, the specific use of this dioxazole as a foundational precursor in prominent total synthesis routes for alkaloids remains a developing area of research.
Formation of Azoloacs.orguva.nlacs.orgtriazines
While the specific synthesis of Azolo acs.orgnih.govorganic-chemistry.orgtriazines using dioxazolones is not described in the literature, and this nomenclature may be atypical, extensive research has demonstrated the successful synthesis of the closely related and structurally significant Azolo acs.orguva.nlacs.orgtriazines. A robust method involves the Rhodium(III)-catalyzed annulation of N-azolo imines with 1,4,2-dioxazol-5-ones. acs.orgnih.govnih.gov This reaction proceeds through an initial catalytic C-H amidation of the imidoyl C-H bond, followed by a cyclodehydration step to furnish the fused heterocyclic system. nih.govnih.gov
The process is effective for a wide range of substrates. N-azolo imines derived from various aminoazoles (like amino imidazoles and triazoles) and numerous aromatic and heteroaromatic aldehydes can be successfully employed. acs.orgnih.gov Furthermore, the reaction accommodates a diverse array of dioxazolone amidating agents, allowing for the introduction of various aryl, heteroaryl, and alkyl substituents onto the triazine ring. nih.gov For instance, the reaction between an N-imidazo imine and 3-phenyl-1,4,2-dioxazol-5-one (B8146842) proceeds in good yield to form the corresponding 2,4-diphenylimidazo[1,2-a] acs.orguva.nlacs.orgtriazine. nih.gov The reaction has also been successfully performed on a 1 mmol scale using microwave heating, highlighting its practicality. acs.orgnih.gov
| Entry | N-Azolo Imine Substrate | Dioxazolone Substrate | Product | Yield (%) |
| 1 | N-Imidazo[1,2-a]pyridin-2-yl(phenyl)methanimine | 3-Phenyl-1,4,2-dioxazol-5-one | 2,4-Diphenylimidazo[1,2-a] acs.orguva.nlacs.orgtriazine | 73 |
| 2 | Furfurylidene-1H-imidazol-1-amine | 3-Phenyl-1,4,2-dioxazol-5-one | 2-(Furan-2-yl)-4-phenylimidazo[1,2-a] acs.orguva.nlacs.orgtriazine | 55 |
| 3 | Furfurylidene-1H-imidazol-1-amine | 3-(3-Phenylpropyl)-1,4,2-dioxazol-5-one | 2-(Furan-2-yl)-4-(3-phenylpropyl)imidazo[1,2-a] acs.orguva.nlacs.orgtriazine | 58 |
Amidation of Diverse Substrates (e.g., N-Sulfonyl Ketimines, Thiadiazine-1-oxides, Thioamides)
Dioxazolones are highly effective electrophilic amide sources for the C-H amidation of a variety of challenging substrates, often catalyzed by transition metals like rhodium, iridium, and cobalt. acs.orgsnnu.edu.cnbeilstein-journals.orgbeilstein-journals.org
N-Sulfonyl Ketimines : Iridium(III)-catalyzed C-H amidation has been successfully applied to N-sulfonyl ketimines, demonstrating the utility of dioxazolones for functionalizing these substrates. acs.org
Thiadiazine-1-oxides : Rhodium-catalyzed C-H amidation provides a direct route to benzothiadiazine-1-oxides. acs.org This method involves the amidation and subsequent cyclization, offering a streamlined approach to these important heterocyclic structures. acs.org
Thioamides : The amidation of thioamides using dioxazolones can be achieved via Cp*Co(III)-catalysis. acs.org This reaction proceeds through the activation of a C(sp³)-H bond to generate the amidated products. acs.org In a related transformation, a Rh(III)-catalyzed thione-directed C-H amidation of thiochromone (B8434766) analogues provides C5-amidated products, which are of interest for their biological potential. organic-chemistry.org
Enantioselective Hydroamination of Vinyl Arenes
While the direct enantioselective hydroamination of vinyl arenes using dioxazolones is not extensively documented, a closely related and highly valuable transformation, enantioselective hydroamidation, has been successfully developed. A Nickel-hydride (NiH) catalyzed process enables the regio- and enantioselective hydroamidation of styrenes (a class of vinyl arenes) using dioxazolones as the nitrogen source. researchgate.net This method provides access to a wide range of enantioenriched benzylic amides under mild conditions. researchgate.net The reaction is proposed to occur through an enantioselective hydrometallation event, followed by an inner-sphere transfer of a nitrenoid intermediate generated from the dioxazolone. researchgate.net
Ortho-Imidation of Substituted Imidazopyridines
Transition-metal-catalyzed C-H activation and amidation using dioxazolones is a powerful strategy for the functionalization of arenes and heterocycles. ccspublishing.org.cn This approach has been used for the amidation of various nitrogen-containing compounds, such as azines, using cobalt catalysts. ccspublishing.org.cn Although the specific ortho-imidation of substituted imidazopyridines using this compound is not explicitly detailed in the surveyed literature, the general reactivity profile of dioxazolones in directed C-H amidation suggests this transformation is plausible. The development of such a reaction would be a logical extension of existing methodologies.
Environmentally Benign Preparation of Isocyanates via Lossen Rearrangement
A significant application of 1,4,2-dioxazol-5-ones is their use as safe and efficient precursors to isocyanates. uva.nlthieme-connect.com Under thermal conditions, dioxazolones undergo decarboxylation to form an acyl nitrene intermediate, which then rearranges via a Lossen-type rearrangement to yield the corresponding isocyanate. acs.orgthieme-connect.comthieme-connect.com
This process is considered environmentally benign as the only stoichiometric byproduct is carbon dioxide (CO₂). acs.orgresearchgate.net This method represents a green alternative to classical routes for isocyanate synthesis, such as the Curtius and Hofmann rearrangements, which often involve hazardous reagents like acyl azides or harsh conditions. acs.orgresearchgate.net The in situ generated isocyanates can be trapped by various nucleophiles, such as indoles or carbon nucleophiles, to synthesize a range of valuable compounds like indole-3-carboxamides and β-keto amides. thieme-connect.comthieme-connect.com
Synthesis of Five-Membered Cyclic Nitrones
The synthesis of five-membered cyclic nitrones is an important area of organic chemistry. However, based on the available scientific literature, the use of this compound or other dioxazolone derivatives for the direct synthesis of these compounds has not been reported. Methodologies for cyclic nitrone synthesis typically involve other pathways, such as the intramolecular allylic alkylation of oximes. ethz.ch
Construction of Spiroindoline Derivatives for Chemical Synthesis
Spiroindoline derivatives are privileged scaffolds in medicinal chemistry and organic synthesis. Numerous synthetic methods have been developed for their construction. Despite the broad utility of dioxazolones in organic synthesis, their application in the direct construction of the spiroindoline framework is not described in the current chemical literature.
Future Research Directions and Perspectives
In-depth Exploration of Undiscovered Reaction Mechanisms
The gold-catalyzed reaction of 1,4,2-dioxazoles with alkynes is proposed to proceed through the formation of a highly reactive α-imino gold-carbene intermediate. researchgate.netresearchgate.netrsc.org While this mechanism is supported by experimental outcomes, a detailed understanding of the reaction pathway remains an area for further investigation. Future research should focus on:
Computational Modeling: Density Functional Theory (DFT) calculations could elucidate the transition state structures for the nitrene transfer and subsequent cyclization steps. This would provide insights into the reaction's regioselectivity and the role of the gold catalyst in lowering activation barriers.
Spectroscopic Studies: The direct observation of the proposed α-imino gold-carbene intermediate would provide definitive evidence for the reaction mechanism. Advanced spectroscopic techniques, such as time-resolved infrared spectroscopy or in-situ NMR, could be employed to trap or detect this transient species.
Kinetics and Isotope Effect Studies: A thorough investigation of the reaction kinetics and the determination of kinetic isotope effects could help to further clarify the rate-determining step and the nature of the key bond-forming and bond-breaking events in the catalytic cycle. Understanding these mechanistic details is crucial for optimizing reaction conditions and designing more efficient catalytic systems.
Expansion of Substrate Scope and Enhanced Functional Group Compatibility in Existing Methodologies
Existing methodologies have demonstrated the versatility of 1,4,2-dioxazoles in synthesizing functionalized oxazoles and serving as protecting groups for hydroxamic acids. researchgate.netresearchgate.net The compound has shown compatibility with a range of aryl, alkenyl, and alkyl substitutions. researchgate.net However, a systematic exploration of the substrate scope is necessary to fully map the capabilities and limitations of these reagents.
Future work should aim to:
Incorporate Diverse Electronic Properties: Systematically investigate the effect of strongly electron-donating and electron-withdrawing groups on both the dioxazole and the reaction partner (e.g., the ynamide). This would establish a clearer understanding of the electronic requirements of the reaction.
Test Sterically Hindered Substrates: While bulky groups like adamantyl have been shown to be compatible, further studies with more sterically demanding substrates are needed to probe the steric limits of the catalytic system. researchgate.net
Evaluate Sensitive Functional Groups: A comprehensive screening of compatibility with a wider array of sensitive functional groups is warranted. Groups that are prone to oxidation, reduction, or coordination with the metal catalyst should be systematically tested to define the robustness of the methodology.
The table below summarizes the reported substrate scope for the gold-catalyzed synthesis of oxazoles using various 3-substituted-5,5-dimethyl-1,4,2-dioxazoles. researchgate.net
| 3-Substituent on Dioxazole | Product | Yield (%) |
| Phenyl | N-(2,5-diphenyloxazol-4-yl)-N-methylmethanesulfonamide | 95 |
| 4-Methylphenyl | N-(5-(p-tolyl)-2-phenyloxazol-4-yl)-N-methylmethanesulfonamide | 96 |
| 4-Methoxyphenyl | N-(5-(4-methoxyphenyl)-2-phenyloxazol-4-yl)-N-methylmethanesulfonamide | 92 |
| 4-Fluorophenyl | N-(5-(4-fluorophenyl)-2-phenyloxazol-4-yl)-N-methylmethanesulfonamide | 94 |
| 4-Chlorophenyl | N-(5-(4-chlorophenyl)-2-phenyloxazol-4-yl)-N-methylmethanesulfonamide | 95 |
| 4-(Trifluoromethyl)phenyl | N-(5-(4-(trifluoromethyl)phenyl)-2-phenyloxazol-4-yl)-N-methylmethanesulfonamide | 99 |
| 2-Naphthyl | N-(5-(naphthalen-2-yl)-2-phenyloxazol-4-yl)-N-methylmethanesulfonamide | 94 |
| (E)-Styryl | N-(5-((E)-styryl)-2-phenyloxazol-4-yl)-N-methylmethanesulfonamide | 71 |
| Cyclohexyl | N-(5-cyclohexyl-2-phenyloxazol-4-yl)-N-methylmethanesulfonamide | 96 |
| Adamantan-1-yl | N-(5-(adamantan-1-yl)-2-phenyloxazol-4-yl)-N-methylmethanesulfonamide | 89 |
As a protecting group, 5,5-dimethyl-1,4,2-dioxazoles have been shown to be stable under a variety of conditions, and the methodology is applicable to primary, secondary, tertiary, and aromatic hydroxamic acids. researchgate.net Future studies could explore their orthogonality with an even broader range of protecting groups and their application in complex, multi-step syntheses of pharmacologically relevant molecules like matrix metalloproteinase (MMP) inhibitors. researchgate.net
Development of Novel Reagents for Nitrene Transfer Under Milder Conditions
The development of 1,4,2-dioxazoles represents a significant advance in the search for mild nitrene transfer reagents, offering an alternative to potentially explosive azides or reagents requiring harsh conditions. researchgate.netresearchgate.net The reaction proceeds efficiently at room temperature, highlighting its mild nature. researchgate.net However, the pursuit of even more efficient and versatile reagents is a constant driver in chemical synthesis. Future research in this area could focus on:
Catalyst-Free Nitrene Generation: Designing dioxazole analogues that can generate N-acyl nitrenes under thermal or photochemical conditions without the need for a metal catalyst would enhance the sustainability and functional group tolerance of the process.
Alternative Scaffolds: While dioxazoles are promising, exploring other heterocyclic systems as nitrene precursors is a valuable endeavor. The successful use of reagents like sulfilimines for gold nitrene transfer demonstrates that diverse structural motifs can be harnessed for this purpose. nih.gov A comparative study of different precursors under standardized conditions could establish a clear hierarchy of reactivity and applicability.
Exploration of Emerging Applications in Diverse Chemical and Material Science Disciplines
The primary application of 5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole to date has been in the synthesis of highly substituted oxazoles. researchgate.netresearchgate.net While significant, the potential applications of this mild nitrene precursor extend far beyond this specific transformation. Future explorations should consider:
Intramolecular Reactions: The N-acyl nitrenes generated from dioxazoles could be employed in intramolecular C-H amination or amidation reactions. This would provide a powerful strategy for the rapid construction of complex nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.
Asymmetric Catalysis: Developing chiral catalyst systems for reactions involving nitrene transfer from dioxazoles could enable the enantioselective synthesis of valuable molecules, such as chiral aziridines or oxazolidines.
Materials Science: The ability to generate reactive nitrene intermediates under mild conditions could be harnessed in materials science. For example, these reagents could be used for the surface functionalization of polymers or carbon-based materials to introduce specific functionalities. They could also potentially be used as cross-linking agents in polymer synthesis or in the development of novel nitrogen-rich energetic materials. The structural motifs derived from these reactions could also be incorporated into scaffolds for new antimicrobial or antifungal agents. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using hydrazide derivatives under reflux conditions. For example, in analogous syntheses, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours followed by purification via water-ethanol crystallization yielded 65% product . Key factors affecting yield include solvent polarity (e.g., DMSO enhances cyclization), reaction time (prolonged reflux improves conversion), and purification methods (gradient crystallization minimizes impurities). Comparative studies with alternative solvents (e.g., THF or acetonitrile) and catalysts (e.g., Lewis acids) are recommended to optimize conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.6 ppm for phenyl groups) and methyl groups (δ 1.2–1.5 ppm for geminal dimethyl).
- IR : Look for C=N stretching (1650–1600 cm⁻¹) and C-O-C vibrations (1250–1150 cm⁻¹) in the dioxazole ring.
- MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of methyl groups or phenyl rings).
Cross-validate with databases like NIST Chemistry WebBook for reference spectra .
Advanced Research Questions
Q. How can factorial design be employed to study the compound’s reactivity under varying catalytic and thermodynamic conditions?
- Methodological Answer : A 2³ factorial design can evaluate variables such as temperature (25°C vs. 80°C), catalyst loading (0.1 mol% vs. 1 mol%), and solvent polarity (DMSO vs. THF). For example, varying these factors in Suzuki-Miyaura coupling reactions involving the dioxazole ring could reveal interactions affecting regioselectivity. Statistical tools like ANOVA can identify significant effects, while response surface methodology (RSM) optimizes conditions .
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer : Discrepancies may arise from differences in assay protocols (e.g., cell lines, incubation times). To address this:
- Replicate Studies : Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) using standardized protocols.
- Meta-Analysis : Compare IC₅₀ values from published studies, accounting for variables like solvent (DMSO vs. ethanol) and concentration ranges.
- Mechanistic Validation : Use knockout models (e.g., CRISPR-Cas9) to confirm target specificity .
Q. What computational frameworks (e.g., DFT, MD) are suitable for modeling the compound’s electronic properties and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox activity, and electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate binding affinities with enzymes (e.g., cytochrome P450) using force fields like AMBER or CHARMM.
- QSPR Models : Corinate structural descriptors (e.g., logP, polar surface area) with experimental toxicity data .
Q. What kinetic strategies can elucidate the mechanism of ring-opening reactions in this compound?
- Methodological Answer : Use pseudo-first-order kinetics under acidic/basic conditions. For example:
- Variable-Time NMR : Monitor protonation of the dioxazole nitrogen to track intermediate formation.
- Isotopic Labeling : Introduce ¹⁸O to trace oxygen migration during hydrolysis.
- Arrhenius Analysis : Determine activation energy (Eₐ) from rate constants at multiple temperatures .
Methodological Frameworks and Validation
Q. How to align research on this compound with broader theoretical frameworks (e.g., heterocyclic chemistry or drug design principles)?
- Methodological Answer : Frame studies using conceptual models like Hammett’s σ constants to predict substituent effects on ring stability or Lipinski’s Rule of Five to assess drug-likeness. For example, modifying the phenyl group with electron-withdrawing substituents (e.g., -NO₂) could test hypotheses about electronic effects on reactivity .
Q. What statistical approaches are critical for analyzing heterogeneous datasets (e.g., combining synthesis yields and spectroscopic data)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
